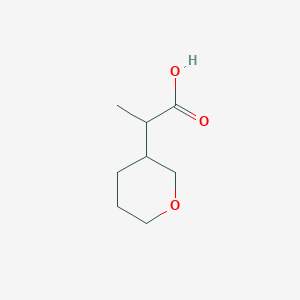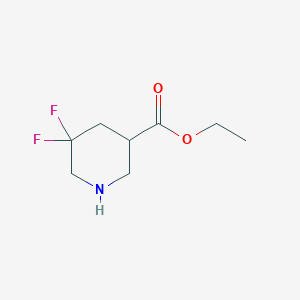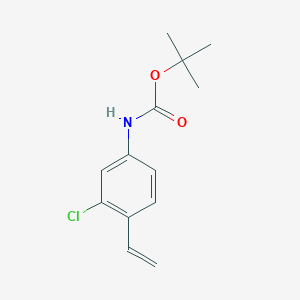
tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-chloro-4-ethenylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a chlorine atom and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the phenyl ring.
Oxidation and Reduction Reactions: The ethenyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Employed in three-component coupling reactions.
Acidic Conditions: For deprotection of the tert-butyl carbamate group.
Major Products:
Substituted Phenyl Derivatives: Formed through substitution reactions.
Oxidized or Reduced Ethenyl Derivatives: Resulting from oxidation or reduction reactions.
Free Amines: Obtained through deprotection reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in various synthetic routes.
Biology and Medicine:
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agricultural Chemicals: Potential use in the synthesis of agrochemicals.
Material Science: Applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-chlorophenyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., ethenyl, ethynyl, hydroxy) leads to variations in reactivity and applications.
- Reactivity: The specific substituents influence the compound’s reactivity in various chemical reactions.
- Applications: Each compound may have unique applications based on its structural features and reactivity .
This detailed article provides a comprehensive overview of tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H16ClNO2 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloro-4-ethenylphenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c1-5-9-6-7-10(8-11(9)14)15-12(16)17-13(2,3)4/h5-8H,1H2,2-4H3,(H,15,16) |
Clave InChI |
PTXUPLVXQMXUPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


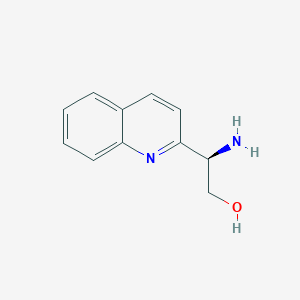
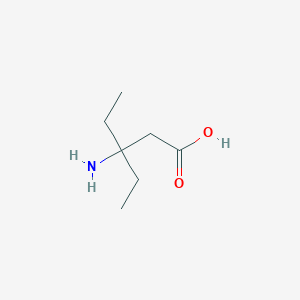
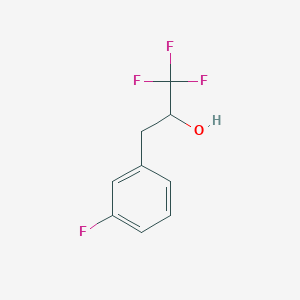
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
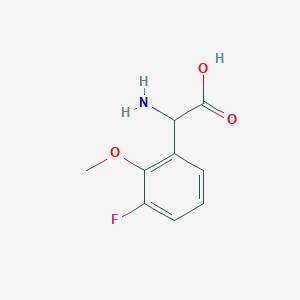
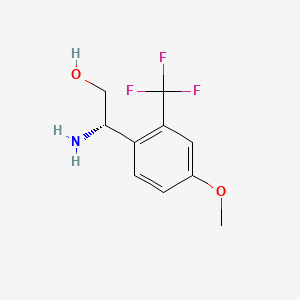
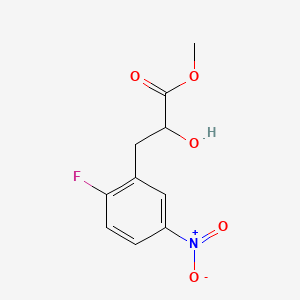
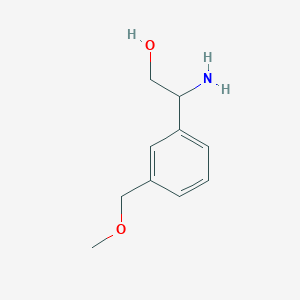
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


